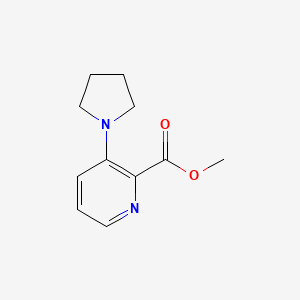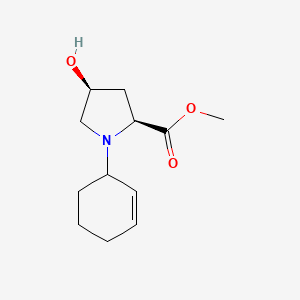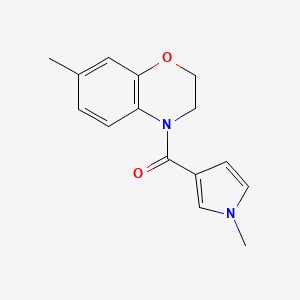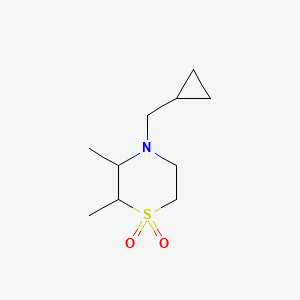![molecular formula C13H10N2OS B7615359 3-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7615359.png)
3-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities This compound features a thieno[2,3-d]pyrimidine core, which is a fused ring system combining a thiophene ring with a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the cyclization of a thiophene derivative with a pyrimidine precursor. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include the use of catalysts and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are being investigated for use in pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 3-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-one exerts its effects involves interaction with specific molecular targets. For instance, its lipid-lowering activity is attributed to the activation of adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in regulating lipid metabolism . The compound’s ability to modulate this pathway makes it a potential therapeutic agent for metabolic disorders.
類似化合物との比較
2-Mercapto-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one: This compound shares a similar thieno[2,3-d]pyrimidine core but differs in the substitution pattern.
6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-one: Another closely related compound with a different substitution at the 6-position.
Uniqueness: 3-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to activate AMPK and its potential therapeutic applications in metabolic disorders set it apart from other similar compounds.
特性
IUPAC Name |
3-methyl-5-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-15-8-14-12-11(13(15)16)10(7-17-12)9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTMUUNVNNCXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(azetidine-1-carbonyl)phenyl]acetamide](/img/structure/B7615291.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]acetamide](/img/structure/B7615305.png)
![[2-[(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)amino]-2-oxoethyl] 4-methylbenzoate](/img/structure/B7615315.png)
![7-(cyclopropylmethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7615318.png)

![Azetidin-1-yl-(3-methylbenzo[g][1]benzofuran-2-yl)methanone](/img/structure/B7615324.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1,5-dimethylpyrrolidin-3-amine](/img/structure/B7615338.png)


![[2-[(1,5-Dimethylpyrrolidin-3-yl)amino]cyclopentyl]methanol](/img/structure/B7615355.png)
![1-[4-(Cyclopropylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7615362.png)
![N-(3-chlorophenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7615371.png)
![2-[5-(cyclohexyloxymethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B7615378.png)
